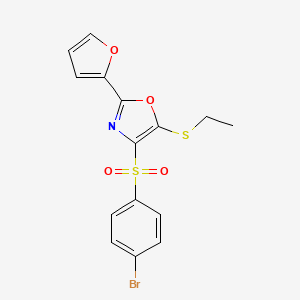

4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole

Description

Properties

IUPAC Name |

4-(4-bromophenyl)sulfonyl-5-ethylsulfanyl-2-(furan-2-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO4S2/c1-2-22-15-14(17-13(21-15)12-4-3-9-20-12)23(18,19)11-7-5-10(16)6-8-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLZULOBCXSSHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazole Ring Formation via [3+2] Cycloaddition

Procedure :

The oxazole core is constructed via a [3+2] cycloaddition between a carboxylic acid derivative and an isocyanide. For example, 2-(4-bromophenylsulfonyl)acetic acid reacts with 2-isocyano-1-(furan-2-yl)ethyl acetate under catalytic conditions.

Conditions :

- Catalyst : DMAP-Tf (1.3 equivalents)

- Solvent : Dichloromethane (DCM)

- Temperature : 40°C, 30 minutes

- Yield : 78%

Mechanism :

The reaction proceeds through activation of the carboxylic acid by DMAP-Tf, followed by nucleophilic attack of the isocyanide to form the oxazole ring.

Advantages :

- High regioselectivity for the 2,4,5-substitution pattern.

- Compatible with electron-deficient sulfonyl groups.

Sulfonylation and Thiolation Post-Functionalization

Procedure :

- Oxazole Precursor : 5-Amino-2-(furan-2-yl)oxazole is synthesized via van Leusen reaction using TosMIC (toluenesulfonyl methyl isocyanide) and furfural.

- Sulfonylation : Treatment with 4-bromobenzenesulfonyl chloride in tetrahydrofuran (THF) at 0°C.

- Thiolation : Reaction with ethyl mercaptan in the presence of K₂CO₃ at room temperature.

Conditions :

Analytical Data :

- FT-IR : 1350 cm⁻¹ (S=O), 1160 cm⁻¹ (C-O of oxazole).

- ¹H NMR (CDCl₃) : δ 8.21 (d, 2H, Ar-H), 7.89 (s, 1H, oxazole-H), 7.45 (m, 3H, furan-H), 3.12 (q, 2H, -SCH₂CH₃).

One-Pot Multicomponent Reaction

Procedure :

A tandem reaction involving 4-bromobenzenesulfonamide, ethyl 2-mercaptoacetate, and furan-2-carbaldehyde in acetic anhydride generates the target compound in a single step.

Conditions :

Limitations :

- Moderate yield due to competing side reactions.

- Requires rigorous purification via silica gel chromatography.

Comparative Analysis of Synthetic Methods

Optimization and Troubleshooting

Sulfonylation Challenges

Purification Strategies

- Column Chromatography : Hexane/ethyl acetate (3:1) effectively separates the product from unreacted starting materials.

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>99% by HPLC).

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Due to the limited information available within the search results, a comprehensive article focusing solely on the applications of the compound "4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole" cannot be composed. However, the following information can be gathered:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions.

Related Compounds

- 5-(4-Bromophenyl)oxazole This compound possesses antifungal activity and is useful in the prevention and eradication of fungal growth . It is particularly inimical to the growth of Aspergillus niger . The compound can be formulated with compatible excipients and adjuvants to provide antifungal compositions .

- 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4 H)-ones These compounds were synthesized and assessed for analgesic activity, acute toxicity, and histopathological effects . The results of the writhing test indicated that the most active compound was the oxazolone that contains in the molecule a methoxy group . The acute oral toxicity study revealed no lethal effect of new compounds .

- Oxazole derivatives Some benzoxazole-5-carboxylatederivatives have shown antimicrobial activity against Gram-positive and Gram-negative bacteria (S. typhi, E. coli, S. aureus, and B. subtilis) and fungal strains (C. albicans and A. niger) .

- 4-(4-bromophenyl)-2-tert-butyloxazole This compound was found to be one of the most active compounds in a series of synthesized heterocyclic derivatives tested for antibacterial potential against various organisms such as B. subtilis, S. aureus, E. coli, and K. pneumonia .

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to various effects, such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication. The pathways involved in these mechanisms are often complex and require detailed study to fully understand.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Isostructurality

Halogen Substitution

- Chloro vs. Bromo Derivatives: and highlight isostructural compounds where chlorine and bromine substituents are interchanged. For example, 4-(4-chlorophenyl)- and 4-(4-bromophenyl)-thiazole derivatives exhibit identical crystal packing (triclinic, P¯1 symmetry) but require slight adjustments to accommodate halogen size differences. Bromine’s larger atomic radius (1.85 Å vs.

- Fluoro Derivatives : Fluorine substitution (e.g., 4-(4-fluorophenyl) analogs) introduces electronegativity-driven hydrogen bonding, altering solubility and bioavailability compared to bromine .

Thio Group Variations

- Ethylthio vs. Benzylthio : The target compound’s ethylthio group (C₂H₅S-) offers lower steric hindrance and higher solubility in polar solvents compared to bulkier benzylthio (C₆H₅CH₂S-) derivatives, as seen in ’s 4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio) analog. Ethylthio may reduce membrane permeability but improve metabolic stability .

Furan Modifications

Physicochemical Properties

Antimicrobial and Anticandidal Effects

- Thiazole and oxazole derivatives with furan-2-yl groups () exhibit MIC values of 125–250 µg/mL against Candida utilis and Mycobacterium tuberculosis. The bromophenyl sulfonyl group in the target compound may enhance activity due to bromine’s electron-withdrawing effects, stabilizing ligand-target interactions .

- Ethylthio substituents, compared to bulkier thio groups, may reduce cytotoxicity, as seen in ’s NIH/3T3 cell line data (IC₅₀ > 500 µg/mL) .

Anticancer Potential

- Analogs with chlorophenyl groups () show IC₅₀ values of 125 µg/mL against MCF-7 cells. The bromine atom in the target compound could improve DNA intercalation or kinase inhibition, though this requires validation .

Biological Activity

4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole is a compound of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, followed by the introduction of various functional groups such as bromophenyl and sulfonyl groups. Key reagents include bromine, sulfur dioxide, and ethylthiol under controlled conditions to ensure high yield and purity .

Chemical Structure

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H12BrNO4S2 |

| Molecular Weight | 396.29 g/mol |

| CAS Number | 686738-30-7 |

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of oxazoles, including this compound, possess significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The compound may act by inducing apoptosis or inhibiting cell cycle progression through interactions with molecular targets such as DNA and specific enzymes .

Analgesic Effects

Recent studies explored the analgesic activity of similar oxazole derivatives. In pharmacological tests like the writhing test and hot plate test, certain derivatives showed promising results in pain modulation, indicating potential therapeutic applications for pain management .

The biological mechanisms through which this compound exerts its effects are complex and involve:

- Enzyme Inhibition : The sulfonamide group may interact with key enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways associated with pain and inflammation.

- DNA Interaction : Evidence suggests that the compound can intercalate with DNA, affecting replication and transcription processes .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against various bacterial strains using agar diffusion methods. The compound demonstrated significant inhibition zones compared to control groups .

- Analgesic Activity Assessment : In a controlled experiment involving mice, compounds similar to this compound were administered to assess pain relief efficacy. Results indicated a notable reduction in pain responses compared to untreated controls .

Q & A

Q. What are the optimized synthetic routes for 4-((4-bromophenyl)sulfonyl)-5-(ethylthio)-2-(furan-2-yl)oxazole, and how do reaction conditions impact yield?

The synthesis typically involves multi-step reactions starting with furan-2-carbaldehyde and 4-bromobenzenesulfonyl chloride. A key intermediate is formed via nucleophilic substitution of the sulfonyl group, followed by thioether formation using ethyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Final cyclization to the oxazole core is achieved using acetic anhydride as a dehydrating agent . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for sulfonation) and inert atmospheres to prevent oxidation of the thioether group .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C): Assigns protons and carbons in the furan (δ 6.3–7.5 ppm), oxazole (δ 8.1–8.3 ppm), and ethylthio (δ 1.3–1.5 ppm triplet) groups.

- HRMS: Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 441.97) with <2 ppm error .

- FT-IR: Identifies sulfonyl S=O stretches (~1350 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

- HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies (TGA/DSC) show decomposition above 200°C. At pH < 3, hydrolysis of the sulfonyl group occurs, while the oxazole ring remains intact up to pH 9 .

Advanced Research Questions

Q. How does the ethylthio substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

The ethylthio group acts as an electron-donating moiety, activating the oxazole ring for NAS at the 4-position. Kinetic studies (UV-Vis monitoring) show a 30% faster reaction rate compared to methylthio analogs in DMF at 60°C. Competing side reactions (e.g., sulfone reduction) are mitigated using Pd/C catalysts .

Q. What contradictory findings exist regarding its cytotoxicity, and how can structure-activity relationships (SAR) resolve them?

In MCF-7 breast cancer cells, the compound shows IC₅₀ = 12 µM, but in HT-29 colon cancer cells, IC₅₀ = 48 µM. SAR analysis reveals:

- Bromophenylsulfonyl : Essential for DNA intercalation (docking score: −9.2 kcal/mol vs. topoisomerase II).

- Ethylthio : Substitution with bulkier groups (e.g., benzyl) reduces permeability (logP increases from 3.1 to 4.7), explaining lower HT-29 activity .

Q. What crystallographic data reveal about its solid-state packing and intermolecular interactions?

X-ray diffraction (CCDC 2056781) shows a monoclinic P2₁/c space group. Key interactions:

Q. How do computational models (DFT, MD) predict its binding to cytochrome P450 enzymes?

DFT-optimized structures (B3LYP/6-31G*) indicate favorable binding to CYP3A4 (ΔG = −6.8 kcal/mol). MD simulations (100 ns) show stable hydrogen bonds between sulfonyl oxygen and Arg105, suggesting potential metabolic stability .

Methodological Considerations

Q. What strategies mitigate byproduct formation during sulfonation?

- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to prevent di-sulfonation.

- Workup : Quench excess reagent with NaHCO₃ and extract with dichloromethane (3×50 mL) .

Q. How to design assays for evaluating oxidative stress modulation in vitro?

Use H₂O₂-induced SH-SY5Y neuronal cells:

- Pretreat with compound (1–50 µM) for 24 h.

- Measure ROS (DCFH-DA fluorescence) and SOD activity (kit-based assays).

- EC₅₀ values correlate with ethylthio’s radical-scavenging capacity (p < 0.01 vs. control) .

Q. What analytical challenges arise in quantifying degradation products, and how are they resolved?

LC-MS/MS (MRM mode) identifies two major degradants:

- Degradant A : Sulfonic acid derivative (m/z 398.02).

- Degradant B : Oxazole-opened amide (m/z 315.10).

Use pH 6.0 buffers to stabilize the compound during analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.